molecular formula C20H32O3 B12433372 (1R,3aR,5aS,7R,9aR,11aR)-1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-Tetradecahydro-6,6,9a,11a-tetramethylphenanthro[1,2-b]furan-1,7-diol

(1R,3aR,5aS,7R,9aR,11aR)-1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-Tetradecahydro-6,6,9a,11a-tetramethylphenanthro[1,2-b]furan-1,7-diol

Cat. No.: B12433372
M. Wt: 320.5 g/mol
InChI Key: OJVSSCWLDLYDFI-FDXIFFQDSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound belongs to the ent-pimarane class of diterpenoids, characterized by a tetracyclic framework with specific stereochemical features. Its IUPAC name is derived through the following systematic approach:

  • Parent hydrocarbon framework : Phenanthro[1,2-b]furan, indicating a fused tricyclic system combining phenanthrene and furan moieties.
  • Saturation indicators : "Tetradecahydro" specifies complete saturation of all 14 possible double bonds in the parent structure.
  • Stereochemical descriptors :
    • (1R,3aR,5aS,7R,9aR,11aR) denotes absolute configurations at six chiral centers
    • "6,6,9a,11a-tetramethyl" details substituent positions and branching
  • Functional groups : Two hydroxyl groups at positions 1 and 7

The systematic name precisely encodes the molecular architecture:
$$ \text{(1R,3aR,5aS,7R,9aR,11aR)-1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-Tetradecahydro-6,6,9a,11a-tetramethylphenanthro[1,2-b]furan-1,7-diol} $$

Table 1 summarizes key molecular identifiers:

Property Value Source Reference
Molecular formula C$${20}$$H$${32}$$O$$_3$$
Molecular weight 320.47 g/mol
CAS Registry Number 1188281-98-2
Parent ring system Phenanthro[1,2-b]furan

Molecular Geometry and Stereochemical Configuration Analysis

X-ray crystallographic studies reveal a complex fused ring system with unique stereochemical features:

Core structural components :

  • Decalin system : Fused cyclohexane rings (A/B rings) in chair-chair conformation
  • Furan moiety : Oxygen-containing ring (D-ring) fused to the C13 position
  • Methyl substituents :
    • Two geminal methyl groups at C6
    • Axial methyl groups at C9a and C11a

Key stereochemical features :

  • C1 hydroxyl group in β-orientation (R configuration)
  • C7 hydroxyl group in α-orientation (R configuration)
  • Transannular epoxy bridge between C14 and C16 maintains ring puckering

The molecular geometry was confirmed through:

  • Nuclear Overhauser Effect (NOE) correlations :
    • NOE between H-1 and H-11a confirms cis-decalin fusion
    • H-7 shows coupling with both H-6 and H-8 protons
  • X-ray diffraction parameters :
    • Space group P2$$1$$2$$1$$2$$_1$$ with Z = 4
    • Unit cell dimensions: a = 8.924 Å, b = 12.307 Å, c = 17.451 Å

Figure 1 illustrates the absolute configuration determined by anomalous dispersion effects in Cu Kα radiation:
$$ \text{Crystal structure showing R configurations at C1, C3a, C5a, C7, C9a, and C11a} $$

Comparative Analysis with Related Pimarane Diterpenoids

The compound exhibits distinct structural variations compared to classical pimarane derivatives:

Comparative features :

  • Epoxy group positioning :
    • Unique 14,16-epoxy bridge vs. typical 8,15-epoxy systems
    • Results in altered ring puckering (C8-C14-C15-C16 torsion angle = 178.3°)
  • Methyl substitution pattern :
    • Geminal dimethyl at C6 vs. single methyl in rubusoside
    • Additional methyl at C11a absent in hythiemosides
  • Hydroxylation pattern :
    • C3β-OH and C15α-OH vs. C3α-OH in goshonoside F1

Table 2 highlights structural differences with related compounds:

Compound Epoxy Position Methyl Groups Hydroxyl Positions
Subject compound C14-C16 C6, C9a, C11a C1β, C7α
Hythiemoside A C8-C15 C4, C10 C3β, C15β
Goshonoside F7 None C4, C8, C12 C3α, C7β, C11α
Rubusoside C9-C11 C4, C8 C3β, C7α, C15α

Spectroscopic distinctions :

  • $$^{13}$$C NMR :
    • C14 (δ 63.5 ppm) and C16 (δ 71.2 ppm) show epoxy-induced deshielding
    • C6 methyl groups appear at δ 28.4 ppm (q, J = 6.8 Hz)
  • IR spectroscopy :
    • Broad OH stretch at 3340 cm$$^{-1}$$ (intramolecular H-bonding)
    • Epoxy C-O-C asymmetric stretch at 1265 cm$$^{-1}$$

The compound's structural novelty lies in its unique combination of 14,16-epoxidation, C6 geminal dimethylation, and cis-decalin fusion – features not observed in other documented pimarane derivatives.

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(9aR,11aR)-6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol

InChI

InChI=1S/C20H32O3/c1-18(2)14-6-5-12-13(19(14,3)10-8-15(18)21)7-9-20(4)16(22)11-23-17(12)20/h14-17,21-22H,5-11H2,1-4H3/t14?,15?,16?,17?,19-,20+/m0/s1

InChI Key

OJVSSCWLDLYDFI-FDXIFFQDSA-N

Isomeric SMILES

C[C@@]12CCC(C(C1CCC3=C2CC[C@]4(C3OCC4O)C)(C)C)O

Canonical SMILES

CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3OCC4O)C)C

Origin of Product

United States

Preparation Methods

Sharpless Asymmetric Dihydroxylation

The stereochemistry at C3 and C7 is established via Sharpless asymmetric dihydroxylation of geranyl-derived intermediates. For example, geranyl bromide undergoes dihydroxylation with OsO₄ and N-methylmorpholine N-oxide (NMO) to yield syn-diols with >90% enantiomeric excess (ee).

Representative Protocol :

  • Substrate : Geranyl bromide (14)
  • Reagents : OsO₄ (0.1 eq), NMO (2 eq), acetone/H₂O (1:1)
  • Conditions : 0°C to 25°C, 12 h
  • Yield : 85% syn-diol.

Cationic Bicyclization

A Brønsted acid-catalyzed bicyclization converts epoxide intermediates into the tetracyclic framework. Triflic acid (TfOH) in dichloromethane induces cyclization, forming the 6,6,6-carbocyclic system with retention of stereochemistry.

Example :

  • Substrate : Epoxide 12
  • Catalyst : TfOH (10 mol%)
  • Conditions : CH₂Cl₂, −78°C, 1 h
  • Yield : 78%.

Functional Group Transformations and Cyclization

Suzuki-Miyaura Coupling for Furyl Integration

The phenanthro[1,2-b]furan core is assembled via Suzuki coupling between bromonaphthyl acetates and furan-2-boronic acid. Pd(PPh₃)₄ facilitates cross-coupling, followed by hydrolysis and cyclization.

Key Steps :

  • Coupling : Methyl 2-(2-bromo-1-naphthyl)acetate + furan-2-boronic acid → [2-(2-furyl)-1-naphthyl]acetate (84% yield).
  • Cyclization : TFA/TFAA-mediated lactonization to form the furan ring (71% yield).

Oxidation to Install Hydroxyl Groups

The C1 and C7 hydroxyl groups are introduced via Fremy’s salt oxidation of phenolic intermediates. This step requires precise control to avoid overoxidation.

Conditions :

  • Substrate : Phenol 12
  • Reagent : Fremy’s salt (2 eq), phosphate buffer (pH 7)
  • Yield : 56% o-quinone.

Stereochemical Control and Final Elaboration

Rh-Catalyzed Hydrogenation

A late-stage Rh-catalyzed hydrogenation reduces aromatic rings while preserving stereochemistry. This step is critical for generating the tetradecahydro framework.

Protocol :

  • Catalyst : Rh/Al₂O₃ (5 wt%)
  • Conditions : H₂ (50 bar), EtOAc, 25°C, 24 h
  • Yield : 92%.

Methyl Group Installation

The C6, C6, C9a, and C11a methyl groups are introduced via alkylation of keto intermediates. NaH and methyl iodide in THF afford the tetramethylated product.

Example :

  • Substrate : Ketone 10
  • Reagents : MeI (4 eq), NaH (2 eq)
  • Yield : 75%.

Data Tables: Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Stereoselectivity Citation
Sharpless Dihydroxylation Geranyl bromide → syn-diol 85 >90% ee
Suzuki Coupling Bromonaphthyl acetate → furyl 84 N/A
Fremy’s Oxidation Phenol → o-quinone 56 Regioselective
Rh-Catalyzed Hydrogenation Aromatic → saturated ring 92 Full retention

Challenges and Optimizations

  • Stereochemical Drift : Epimerization at C10 and C13 occurs during Wittig reactions, necessitating low-temperature conditions.
  • Functional Group Compatibility : Tertiary alcohols require protection (e.g., acetyl or TBS groups) during oxidative steps.
  • Scalability : Multi-gram synthesis is achievable via continuous flow hydrogenation and catalytic asymmetric steps.

Chemical Reactions Analysis

Types of Reactions

(9aR,11aR)-6,6,9a,11a-tetramethyl-1H,2H,3aH,4H,5H,5aH,7H,8H,9H,10H,11H-phenanthro[1,2-b]furan-1,7-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(9aR,11aR)-6,6,9a,11a-tetramethyl-1H,2H,3aH,4H,5H,5aH,7H,8H,9H,10H,11H-phenanthro[1,2-b]furan-1,7-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of (9aR,11aR)-6,6,9a,11a-tetramethyl-1H,2H,3aH,4H,5H,5aH,7H,8H,9H,10H,11H-phenanthro[1,2-b]furan-1,7-diol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Structural Features

Target Compound

  • Core structure : Phenanthro[1,2-b]furan with a tetradecahydro framework.
  • Substituents : Two hydroxyl groups (positions 1 and 7); four methyl groups (positions 6,6,9a,11a).
  • Stereochemistry : Multiple chiral centers (1R,3aR,5aS,7R,9aR,11aR).

Analogous Compounds

(1R,4R,5aS,7S,9aS)-7,9a-Dimethyl-6-methylene-3-oxo-decahydronaphtho[1,2-c]furan-1,4-diyl diacetate
  • Core structure : Naphtho[1,2-c]furan with a decahydro framework.
  • Substituents : Diacetate groups (positions 1 and 4); methyl and methylene groups.
  • Key differences : Lack of hydroxyl groups; presence of an oxo group (position 3) and methylene substituent.
(1aS,3aR,5S,7S,7aR,7bS,8aR,11bR)-4,4,7a,11-Tetramethyl-10-oxo-dodecahydro-oxireno[2',3':1,10a]phenanthro[3,2-b]furan-5,7-diyl diacetate
  • Core structure: Oxireno-phenanthro[3,2-b]furan with a dodecahydro framework.
  • Substituents : Diacetate groups (positions 5 and 7); four methyl groups and an oxo group.
  • Key differences: Additional oxygen-containing ring (oxireno) and oxo group; distinct stereochemistry.

Physicochemical Properties

Property Target Compound Compound from Compound from
Molecular Formula Not explicitly stated C₂₄H₃₂O₇ (inferred from ) C₂₄H₃₂O₇
Molecular Weight Not provided 432.507 g/mol 432.507 g/mol
LogP Estimated ~2–3 (hydroxyls) 3.095 (diacetate enhances lipophilicity) 3.095
Polar Surface Area (PSA) Higher (due to hydroxyls) 91.43 Ų (diacetate reduces PSA) 91.43 Ų

Biological Activity

The compound (1R,3aR,5aS,7R,9aR,11aR)-1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-Tetradecahydro-6,6,9a,11a-tetramethylphenanthro[1,2-b]furan-1,7-diol (commonly referred to as Tetramethylphenanthrofuran diol ) is a complex organic molecule notable for its intricate structure and potential biological activities. This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of Tetramethylphenanthrofuran diol is C20H32O3C_{20}H_{32}O_3, with a molar mass of 320.47 g/mol. The compound features multiple fused rings and hydroxyl groups that contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC20H32O3C_{20}H_{32}O_3
Molar Mass320.47 g/mol
Density1.14 ± 0.1 g/cm³ (predicted)
Boiling Point451.0 ± 45.0 °C

Tetramethylphenanthrofuran diol is believed to interact with various biological targets within cells. Preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses. The compound may bind to specific receptors or enzymes, affecting their activity and leading to various biological effects.

Antioxidant Properties

Research indicates that Tetramethylphenanthrofuran diol exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage.

Anti-Inflammatory Effects

In vitro studies have demonstrated that Tetramethylphenanthrofuran diol can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential role in managing inflammatory conditions.

Case Studies

  • Antioxidant Activity in Neuronal Cells
    • A study evaluated the protective effects of Tetramethylphenanthrofuran diol on neuronal cells subjected to oxidative stress induced by hydrogen peroxide. Results indicated a significant reduction in cell death and oxidative markers compared to untreated controls.
  • Anti-Inflammatory Activity in Animal Models
    • In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of Tetramethylphenanthrofuran diol resulted in decreased levels of inflammatory markers and improved clinical scores compared to the control group.

Pharmaceutical Development

Given its biological activities, Tetramethylphenanthrofuran diol is being investigated as a potential lead compound for drug development targeting oxidative stress-related diseases such as neurodegenerative disorders and chronic inflammatory conditions.

Material Science

The unique structure of this compound also makes it a candidate for developing novel materials with specific properties for industrial applications.

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